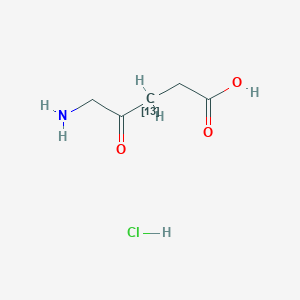

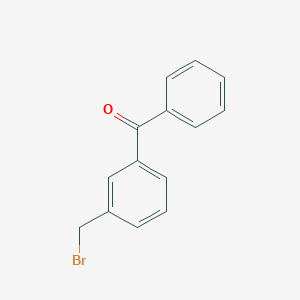

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, employs carbonyl reductase from Rhodosporidium toruloides, demonstrating efficient bioconversion processes. The use of biphasic reaction systems and organic solvents like octanol enhances the yield and enantiomeric excess of these compounds, indicating a pathway for synthesizing complex statin intermediates with high specificity and yield (Liu et al., 2018). Directed evolution techniques further improve enzyme activity for stereoselective synthesis, achieving high yields of key intermediates (Liu et al., 2017).

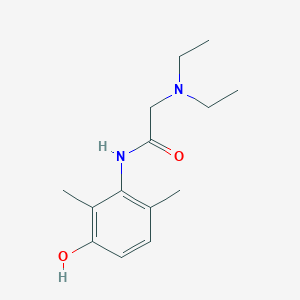

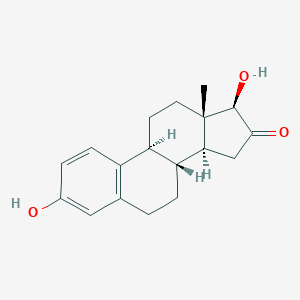

Molecular Structure Analysis

The molecular structure of simvastatin and its analogs has been extensively studied to understand their interaction with biological targets, such as HMG-CoA reductase. Techniques like LC-MS/MS provide detailed insights into the structure and metabolism of simvastatin in human plasma, facilitating the study of its pharmacokinetics and biological effects (Patel et al., 2008).

Chemical Reactions and Properties

Simvastatin undergoes various chemical reactions, including oxidation and reduction, which are critical for its activation and function. Studies on the oxidation of HMG-CoA reductase inhibitors by radicals such as tert-butoxyl and DPPH provide insights into the compound's stability and reactivity, which is crucial for its storage, formulation, and therapeutic efficacy (Karki et al., 2000).

Physical Properties Analysis

The physical properties of simvastatin and its derivatives, including solubility, melting point, and crystalline structure, affect their bioavailability and therapeutic effectiveness. Advanced materials like hollow carbonated hydroxyapatite microspheres have been explored for the sustained release of simvastatin, demonstrating the importance of material science in enhancing drug delivery systems (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin, such as reactivity with biological molecules, enzymatic convertibility, and its role in inhibiting HMG-CoA reductase, are foundational to its therapeutic action. Research on simvastatin's inhibition of glucose uptake in muscle cells highlights the intricate balance between its beneficial effects on cholesterol levels and potential impacts on glucose metabolism (Li et al., 2016).

Scientific Research Applications

Pharmacological Actions and Potential Applications

Cholesterol-Lowering Efficacy : Simvastatin significantly reduces low-density lipoprotein cholesterol (LDL-C), very LDL-C, triglycerides, and apolipoprotein B, while modestly increasing high-density lipoprotein cholesterol. This action is fundamental to its application in cardiovascular disease prevention (Pedersen & Tobert, 2004).

Anti-inflammatory and Antioxidant Properties : Beyond its lipid-lowering effects, Simvastatin exhibits anti-inflammatory, antioxidant, and muco-inhibitory properties. These attributes suggest potential utility in chronic respiratory diseases treatment, providing a basis for exploring similar applications for its derivatives (Tulbah et al., 2016).

Neurological Implications : The derivative's parent compound, Simvastatin, has been hypothesized to impact anxiety through modulation of N-methyl-D-aspartate (NMDA) receptors via disruption of membrane/lipid rafts. This insight opens an intriguing research avenue for the derivative in neuropsychiatric disorders (da Cruz et al., 2017).

Immunomodulatory Effects : The immunomodulatory effects of Simvastatin, including the attenuation of airway inflammation in asthma models, highlight a potential role in managing allergic asthma and possibly other immune-related conditions (Liu et al., 2014).

Drug Interactions and Pharmacokinetics : Understanding Simvastatin's pharmacokinetic properties and its interactions with other drugs can inform the development of derivatives with optimized therapeutic profiles, particularly in patients with renal failure or those receiving cyclosporine (Launay-Vacher et al., 2005).

properties

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

CAS RN |

123852-10-8 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)